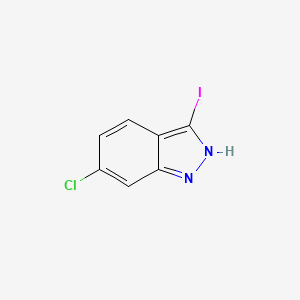

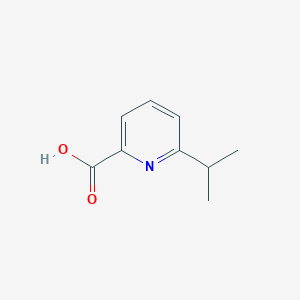

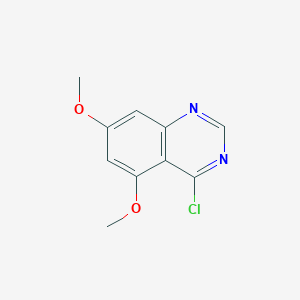

4-Chloro-5,7-dimethoxyquinazoline

Descripción general

Descripción

4-Chloro-5,7-dimethoxyquinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-5,7-dimethoxyquinazoline is the Epidermal Growth Factor Receptor (EGFR), a cellular trans-membrane tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, and its overexpression is often associated with various types of cancers .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, both of which are involved in cell survival and proliferation . The disruption of these pathways leads to the downstream effects of reduced cell proliferation and increased apoptosis .

Pharmacokinetics

Like many other quinazoline derivatives, it is likely to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in apoptosis . These effects are primarily due to the compound’s inhibition of EGFR and the subsequent disruption of cell survival and proliferation pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment, such as other drugs or metabolites, can potentially interact with this compound and alter its action .

Análisis Bioquímico

Biochemical Properties

4-Chloro-5,7-dimethoxyquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with epidermal growth factor receptors (EGFR), which are critical for cell growth and differentiation . By inhibiting EGFR, this compound can modulate signaling pathways that are essential for cellular proliferation and survival. Additionally, this compound has been found to interact with other proteins such as p120-catenin and periplakin, influencing their phosphorylation states and thereby affecting cell adhesion and migration .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways by inhibiting the phosphorylation of key proteins such as Akt and Src, which are involved in cell survival and proliferation . Furthermore, this compound has been shown to alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in tumor cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and preventing downstream signaling . This inhibition leads to a decrease in the phosphorylation of EGFR and its associated signaling molecules, such as Akt and Src . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s ability to inhibit cell growth and induce apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In vitro studies have shown that the inhibitory effects on EGFR and other proteins can persist for several hours after treatment, but may diminish with prolonged exposure . Long-term studies in vivo have indicated that repeated administration of this compound can lead to sustained inhibition of tumor growth, although the potential for resistance development exists .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is therefore narrow, and careful dose optimization is required to maximize its efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism to form various metabolites, which are then excreted via the urine . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various signaling proteins and enzymes . Additionally, it can accumulate in the nucleus, where it may influence gene expression and other nuclear processes . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dimethoxyquinazoline typically involves several key steps:

Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination: Finally, chlorination of the hydroxy compound produces this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted quinazoline derivatives.

Oxidation and Reduction: These reactions can modify the functional groups attached to the quinazoline ring.

Cross-Coupling Reactions: Such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities or different pharmacological properties .

Aplicaciones Científicas De Investigación

4-Chloro-5,7-dimethoxyquinazoline has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, which are important in cancer treatment.

Biological Studies: The compound is studied for its potential antiproliferative activities against various cancer cell lines.

Industrial Applications: It serves as an intermediate in the production of dyes and other chemical products.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-6,7-dimethoxyquinazoline

- 2-Chloro-6,7-dimethoxyquinazoline

- 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Uniqueness

4-Chloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing targeted therapies and studying structure-activity relationships in medicinal chemistry .

Propiedades

IUPAC Name |

4-chloro-5,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGIKZVZNHHDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622828 | |

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884340-91-4 | |

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.